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molecular formula C14H12ClNO2 B8361409 2-Hydroxy-3-methyl-4'-chlorobenzophenone oxime

2-Hydroxy-3-methyl-4'-chlorobenzophenone oxime

Cat. No. B8361409
M. Wt: 261.70 g/mol
InChI Key: DVOUCWUFAZJUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03951999

Procedure details

The ketone of Example 30 (7.5g,0.03mole) in ethanol (18ml) was added with stirring to a solution of (85%) potassium hydroxide (20.74g, 0.3mole) in water (85ml) at 10°C, this colloidal solution was treated with solid hydroxylamine hydrochloride (8.54g,0.12 mole) and stirred overnight. The solution was acidified with 5NHCl to give a solid, which was filtered, washed with water and stirred for 45 minutes, with 5% Na2CO3 solution (30.5ml), to remove unwanted oxime stereoisomer, filtered, washed with 5% Na2CO3 solution (100ml) and then with water until free of alkali. The dried solid had m.p. 175°-177°C. Recrystallisation from 54% benzene-light petroleum (b.p. 60°-80°C) mixture gave the oxime, m.p. 178°C ("bonded isomer") 5.45g.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
20.74 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
8.54 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=O.[OH-:18].[K+].Cl.[NH2:21]O>C(O)C.O>[OH:1][C:2]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:3]=1[C:4](=[N:21][OH:18])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=C(C=C2)Cl)C=CC=C1C
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.74 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.54 g
Type
reactant
Smiles
Cl.NO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solid, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
stirred for 45 minutes, with 5% Na2CO3 solution (30.5ml)
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to remove unwanted oxime stereoisomer
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 5% Na2CO3 solution (100ml)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from 54% benzene-light petroleum (b.p. 60°-80°C) mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C(C2=CC=C(C=C2)Cl)=NO)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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